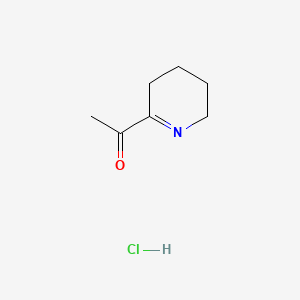

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound known for its distinctive aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a derivative of tetrahydropyridine and is commonly used in flavor and fragrance industries. Its molecular formula is C7H11NO•HCl, and it has a molecular weight of 161.63 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of 2-acetylpyridine with reducing agents to form the tetrahydropyridine ring. One common method is the reduction of 2-acetylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Widely used in the flavor and fragrance industry to impart a bread-like aroma to products

Wirkmechanismus

The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetyl-1,4,5,6-tetrahydropyridine: Similar structure but without the hydrochloride salt.

6-Acetyl-2,3,4,5-tetrahydropyridine: Another isomer with a different acetyl group position.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research

Uniqueness

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique due to its specific aroma profile and its applications in the flavor and fragrance industry. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various industrial applications .

Biologische Aktivität

2-Acetyl-3,4,5,6-tetrahydropyridine hydrochloride (CAS No. 27300-28-3) is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridine ring structure with an acetyl group. Its molecular formula is C7H12ClNO, and it has a molecular weight of approximately 161.63 g/mol .

The biological activity of this compound primarily involves its interaction with specific proteins and receptors:

- Target Proteins : It acts as a dual inhibitor of the MDR1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein) transporters. This inhibition affects the transport of various substrates across cellular membranes, which is crucial for drug absorption and efficacy.

- Receptor Interaction : The compound functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor , while also acting as an antagonist at the 5-HT1A receptor . These interactions suggest potential applications in modulating mood and behavior.

Anticancer Properties

Research indicates that this compound may possess anticancer activities. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- In vitro Studies : In studies involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines:

- Cytokine Modulation : In animal models, administration of this compound led to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is orally active and exhibits good bioavailability. Its distribution within tissues indicates a preference for sites where MDR1 and BCRP are expressed.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study conducted on mice bearing xenograft tumors demonstrated that administering this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced apoptosis in tumor cells .

- Anti-inflammatory Application : In a model of acute inflammation induced by carrageenan injection in rats, treatment with the compound resulted in a marked reduction in paw edema compared to untreated controls.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCMUOZFASYRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746961 |

Source

|

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27300-28-3 |

Source

|

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.